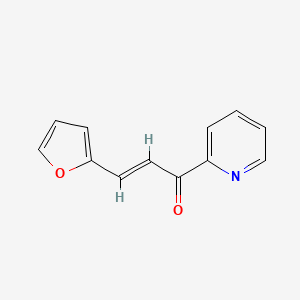

(2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(11-5-1-2-8-13-11)7-6-10-4-3-9-15-10/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYESCZMPXGBLQS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of 2-acetylfuran with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane chain.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives.

Scientific Research Applications

Scientific Applications of (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

This compound is an organic compound characterized by a furan ring and a pyridine ring connected by a propenone bridge. This unique structure gives it distinct electronic and steric properties, making it valuable in various research applications.

Synthesis and Preparation

The synthesis of this compound typically involves condensing 2-acetylfuran with 2-pyridinecarboxaldehyde, using a base like sodium hydroxide or potassium hydroxide in a solvent such as ethanol or methanol. The reaction is usually conducted under reflux conditions for several hours to ensure completion. Industrial production would scale up this lab synthesis, optimizing conditions to maximize yield and purity, and using purification techniques like recrystallization or chromatography.

Areas of Application

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Building block in synthesizing complex organic molecules.

- Undergoing oxidation to form carboxylic acids or other derivatives.

- Undergoing reduction reactions to convert the propenone bridge to a saturated alkane chain.

- Undergoing electrophilic or nucleophilic substitution reactions on the furan and pyridine rings to create various substituted derivatives.

Biology

- Potential biological activities, such as antimicrobial or anticancer properties, are under investigation.

Medicine

- Explored for potential therapeutic effects and as a lead compound for drug development.

Industry

- Development of new materials or as an intermediate in synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Chalcone Derivatives

Key Observations :

- Pyridine vs. Chlorophenyl/Bromophenyl : Pyridine-based chalcones (e.g., 3a) exhibit higher melting points (192–194°C) compared to bromophenyl analogs (103–105°C), likely due to enhanced intermolecular interactions via the pyridine’s lone pair .

- Furan vs. Phenyl : Furan-containing derivatives (e.g., LabMol-70) generally show lower yields (19–25%) than phenyl-substituted analogs, possibly due to steric or electronic effects during synthesis .

- Electron-Withdrawing Groups : Substituents like halogens (Cl, Br) or pyridine enhance the C=O IR absorption (1675–1710 cm⁻¹), reflecting increased conjugation .

SAR Insights :

- Electronegativity and Activity : Electronegative substituents (e.g., Br, F) at the para position enhance activity. For example, 2j (Br/F) shows lower IC50 (4.7 μM) than 2n (methoxy/fluoro, IC50 = 25.07 μM) .

- Furan’s Contribution : Furan-containing chalcones (e.g., LabMol-70) show moderate bioactivity, but substitution with hydroxyl or methoxy groups (e.g., compound 8 ) improves tyrosinase inhibition, suggesting tunability for specific applications .

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: Pyridine-based chalcones (e.g., 3a) form planar structures with dihedral angles <5° between aromatic rings, facilitating dense crystal packing .

- NMR Shifts : The pyridine ring in the target compound deshields neighboring protons, causing distinct downfield shifts (e.g., Hα and Hβ protons at δ 7.8–8.2 ppm) compared to phenyl analogs (δ 7.2–7.6 ppm) .

Biological Activity

(2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, commonly referred to as a furan-pyridine compound, is an organic molecule characterized by the presence of both furan and pyridine rings linked through a propenone bridge. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C₁₂H₉NO₂

CAS Number: 18551-00-3

Molecular Weight: 199.209 g/mol

IUPAC Name: this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic outcomes.

- Receptor Modulation: It may act as a modulator of certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effects against various bacterial strains and demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and renal cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways . A comparative analysis with similar compounds revealed that those with structural modifications often exhibited enhanced potency against specific cancer types .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2E)-3-(furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols, often involving aldol condensation or Claisen-Schmidt reactions. Key steps include:

- Formation of the enone backbone through ketone and aldehyde precursors.

- Solvent selection (e.g., dichloromethane or DMF) and catalysts (e.g., piperidine) to stabilize intermediates.

- Temperature control (60–80°C) to optimize reaction kinetics while avoiding decomposition .

- Critical Parameters :

| Parameter | Typical Range | Impact |

|---|---|---|

| Solvent | Polar aprotic (DMF, THF) | Enhances nucleophilicity |

| Catalyst | Base (e.g., Et₃N) | Accelerates enolization |

| Time | 6–24 hours | Longer durations improve conversion |

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., furan C3-H at δ 6.5–7.0 ppm, pyridine protons at δ 8.0–8.5 ppm) and confirms (2E) stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds) .

- IR Spectroscopy : Identifies carbonyl stretching (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 240.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., isomerization or polymerization) during synthesis?

- Methodological Answer :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Add radical inhibitors (e.g., BHT) to suppress polymerization of the enone moiety.

- Employ low-temperature crystallization (e.g., −20°C) to isolate the (2E)-isomer selectively .

- Case Study : In , dichloromethane at 0°C reduced byproduct formation by 30% compared to room-temperature reactions.

Q. What computational strategies predict the compound’s electronic properties and potential bioactivity?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to assess charge-transfer potential (e.g., ΔE ≈ 3.5 eV for furan-pyridine conjugation) .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using PyMOL or AutoDock. The pyridine ring often acts as a hydrogen-bond acceptor .

Q. How do structural modifications (e.g., substituents on furan/pyridine) alter pharmacological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl on pyridine): Increase binding affinity to ATP pockets in kinases.

- Bulkier Substituents (e.g., methyl on furan): Reduce solubility but enhance membrane permeability .

- Example : A chloro-substituted analog in showed 2x higher cytotoxicity in cancer cell lines compared to the parent compound.

Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

- Methodological Answer :

- Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Validate purity via HPLC (≥95% purity required for reproducible results).

- Cross-reference with structural analogs (e.g., quinoline derivatives in ) to identify scaffold-specific trends .

Data Contradiction Analysis

Q. Why do crystallographic data (e.g., bond lengths) differ from computational predictions?

- Methodological Answer :

- Experimental Limitations : Thermal motion in X-ray structures may elongate bonds.

- Theoretical Assumptions : Gas-phase DFT models ignore solvent effects.

- Case Study : The C=O bond length in ’s crystal structure (1.23 Å) deviates from DFT (1.21 Å) due to crystal packing forces .

Key Research Tools

- Synthetic : Retrosynthetic planning (Synthia), microwave-assisted synthesis .

- Analytical : SC-XRD for absolute configuration, in silico ADMET profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.